molecular formula C29H23BrN2O4 B11998092 [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate

Cat. No.: B11998092
M. Wt: 543.4 g/mol
InChI Key: XONWPVMOKAGDEA-ZCTHSVRISA-N
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Description

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate is a complex organic compound that features a bromine atom, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate typically involves multiple steps. One common method is the condensation reaction between 4-bromobenzaldehyde and 4-phenylphenoxypropanoic acid hydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

It can be used as a probe to investigate the binding sites and activity of various enzymes .

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of diseases such as cancer and inflammatory disorders .

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate is unique due to its specific structural features, such as the presence of both a bromine atom and a phenylphenoxy group.

Properties

Molecular Formula

C29H23BrN2O4

Molecular Weight

543.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C29H23BrN2O4/c1-20(35-26-15-12-22(13-16-26)21-8-4-2-5-9-21)28(33)32-31-19-24-18-25(30)14-17-27(24)36-29(34)23-10-6-3-7-11-23/h2-20H,1H3,(H,32,33)/b31-19+

InChI Key

XONWPVMOKAGDEA-ZCTHSVRISA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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